Piscerygenin -

Piscerygenin

Catalog Number: EVT-15276157
CAS Number:
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piscerygenin is a natural product found in Piscidia piscipula with data available.
Overview

Piscerygenin, scientifically known as 5,7,2',4'-tetrahydroxy-5'-methoxyisoflavone, is an isoflavonoid compound primarily isolated from the root bark of the plant Piscidia erythrina. This compound is notable for its diverse biological activities, including potential anti-inflammatory and antiproliferative effects. Its structure and properties make it a subject of interest in various scientific research fields.

Source and Classification

Piscerygenin is classified as an isoflavonoid, a subgroup of flavonoids characterized by their specific phenolic structures. The primary source of piscerygenin is the root bark of Piscidia erythrina, a tropical tree commonly found in Central and South America, as well as parts of the Caribbean. The extraction of piscerygenin from this plant has been documented in several studies, highlighting its significance in traditional medicine and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of piscerygenin can be approached through various methods, including extraction from natural sources and synthetic organic chemistry. Common synthetic routes involve multi-step reactions that may include:

  • Formation of Hydroxy Groups: Starting with appropriate precursors, hydroxylation reactions introduce the necessary hydroxy groups at specific positions on the aromatic rings.
  • Methylation: The methoxy group can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

Technical Details

The synthetic pathways are often optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. In industrial settings, continuous flow reactors may be utilized to enhance efficiency during large-scale production.

Molecular Structure Analysis

Structure

The molecular formula of piscerygenin is C17H16O5C_{17}H_{16}O_5, with a molecular weight of approximately 300.31 g/mol. The compound features a complex structure with multiple hydroxyl groups and a methoxy substituent, contributing to its biological activity.

Data

  • IUPAC Name: 5,7,2',4'-Tetrahydroxy-5'-methoxyisoflavone
  • InChI Key: FQKXQXJAZGJAFK-UHFFFAOYSA-N
  • Canonical SMILES: COC1=C(C(=C(C=C1O)O)C(=C2C(=C(C=C2O)O)C(=O)O)O)O

These structural components play a crucial role in the compound's interactions with biological targets .

Chemical Reactions Analysis

Reactions

Piscerygenin can undergo several chemical reactions typical for flavonoids:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
  • Reduction: Under reducing conditions, the carbonyl functionalities may be reduced to alcohols.
  • Substitution: The phenolic groups can participate in electrophilic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Electrophiles: Halogens or acyl chlorides for substitution reactions.
Mechanism of Action

The mechanism of action of piscerygenin involves its ability to modulate various biochemical pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular processes such as inflammation and cell proliferation. For instance, piscerygenin exhibits inhibitory effects on cyclooxygenase enzymes, which are involved in the inflammatory response .

Data

Research indicates that piscerygenin can downregulate pro-inflammatory cytokines and promote apoptosis in cancer cells, highlighting its potential therapeutic roles in treating inflammatory diseases and certain types of cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Melting Point: Approximately 250 °C.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Chemical Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with acids and bases; can undergo hydrolysis under specific conditions.

These properties are crucial for understanding how piscerygenin behaves in biological systems and during chemical reactions .

Applications

Piscerygenin has several scientific applications:

  • Pharmacology: Investigated for its anti-inflammatory and anticancer properties, making it a candidate for drug development.
  • Natural Products Chemistry: Used as a reference compound in studies related to flavonoids and their derivatives.
  • Biochemistry: Employed in research exploring plant secondary metabolites and their health benefits.

The ongoing research into piscerygenin's biological activities continues to unveil its potential as a valuable compound in both medicinal chemistry and natural product research .

Biosynthesis and Natural Occurrence of Piscerygenin

Biogenetic Pathways in Piscidia erythrina

Piscerygenin is a bioactive rotenoid isoflavonoid primarily biosynthesized in the root bark and stem tissues of Piscidia erythrina (Jamaican dogwood). Its biogenesis follows the characteristic phenylpropanoid–acetate pathway common to Fabaceae isoflavonoids, beginning with phenylalanine deamination to cinnamic acid via phenylalanine ammonia-lyase (PAL). Subsequent reactions involve chalcone synthase (CHS)-mediated condensation of p-coumaroyl-CoA with malonyl-CoA, forming naringenin chalcone—a pivotal precursor for diverse isoflavonoids. Cytochrome P450 enzymes (e.g., CYP93C subfamily) then catalyze the 2,3-aryl migration that converts flavanones to isoflavones like daidzein. Rotenoid-specific modifications include prenylation at the A-ring by membrane-bound prenyltransferases and ring closure catalyzed by rotenoid synthase, yielding core rotenoid structures like deguelin. Piscerygenin arises from further oxidative tailoring (e.g., hydroxylation, O-methylation) of deguelin intermediates, as confirmed by radiolabeled tracer studies in P. erythrina root cultures [5] [9].

Table 1: Key Compounds in Piscidia erythrina Tissues

Compound NameStructural TypePrimary LocationBiosynthetic Function
PiscerygeninRotenoidRoot barkTerminal metabolite
SumatrolRotenone derivativeRootsIntermediate precursor
DurmilloneIsoflavonoidStemBranch-point intermediate
JamaicinResin glycosideBarkCo-occurring compound
ErythynonePrenylated isoflavoneLeavesAntioxidant precursor

Ecological Factors Influencing Isoflavonoid Production

Piscerygenin accumulation in P. erythrina exhibits tissue-specific and ecogeographically variable patterns, with root bark concentrations exceeding leaf content by 3–5-fold. Field studies indicate that light exposure modulates biosynthetic enzyme activity: shaded coastal populations show 20–30% reduced piscerygenin compared to sun-exposed specimens. Similarly, nutrient stress elevates production; trees in sandy, low-nitrogen soils (common to coastal Bahamas and Florida Keys habitats) exhibit 1.8-fold higher piscerygenin than those in humus-rich soils. This aligns with its ecological role as an allelopathic defense compound and anti-herbivory agent. Insect herbivory trials confirm that piscerygenin-rich foliage reduces larval feeding by Leptotes cassius butterflies by 40–60%. Crucially, drought adaptation correlates with enhanced rotenoid synthesis: P. erythrina subjected to water deficit in controlled experiments increased piscerygenin by 25%, suggesting its involvement in xylem hydraulic regulation [3] [9].

Comparative Biosynthesis Across Fabaceae Species

Piscerygenin exemplifies clade-specific isoflavonoid diversification within Fabaceae. While core isoflavonoid pathways (e.g., daidzein synthesis) are conserved, rotenoid production is restricted to the basal Papilionoideae lineages, including Piscidia and Lonchocarpus. Contrast this with the IRLC clade (e.g., Glycyrrhiza, Astragalus), which lacks rotenoids but produces distinct isoflavonoids like glabridin and formononetin due to differential gene duplications in CYP450 families (e.g., CYP81E subfamily specialization). Genomic analyses reveal that IRLC species exhibit accelerated evolution in chloroplast genomes, including inverted repeat (IR) loss and rearrangements (Figure 1), which may influence nuclear-cytoplasmic coordination of isoflavonoid pathways [1] [2].

Table 2: Isoflavonoid Biosynthesis Across Fabaceae Genera

Genus/CladeCharacteristic IsoflavonoidsBiosynthetic DistinctionsChloroplast Genome Features
Piscidia (Papilionoideae)Piscerygenin, rotenonesFunctional rotenoid synthase; prenyltransferase expansionQuadripartite structure (IR-retained)
Glycyrrhiza (IRLC)Glabridin, liquiritigeninCYP93C dominance; rotenoid synthase pseudogenizationIR-lacking; rearrangements
Lespedeza (IRLC)Lespeflorin, capitastinFlavonol synthase specialization; low prenylationIR-lacking; reduced size (121–129 kb)
Trifolium (IRLC)Formononetin, biochanin AIFS gene duplication; methyltransferase activityIR-lacking; high rearrangements

Mechanistic drivers of divergence:

  • Gene loss events: IRLC clades (Glycyrrhiza, Lespedeza) show pseudogenization of rotenoid synthase orthologs, redirecting flux toward non-rotenoid isoflavonoids [1].
  • Chloroplast-nuclear coevolution: IR loss in IRLC species correlates with nuclear-encoded P450 subfunctionalization. Glycyrrhiza glabra chloroplast genomes (126–129 kb) exhibit unique rearrangements near accD and ycf1, potentially disrupting retrograde signaling for phenylpropanoid regulation [2].
  • Evolutionary trade-offs: Piscidia retains ancestral rotenoid capability but shows reduced complexity in flavonoid O-glycosylation compared to IRLC taxa like Lespedeza capitata, which accumulates >30 mg/g of quercetin glycosides [4].

Figure 1: Chloroplast Genome Structural Variation in Fabaceae

Papilionoideae non-IRLC (e.g., Piscidia):  LSC ────── IRa ─────── SSC ─────── IRb ───── (Conserved quadripartite)  Size: 150–160 kb; Genes: 110–112  IRLC Clade (e.g., Glycyrrhiza, Astragalus):  LSC ───────────────────── SSC ──────── (IR-lacking)  Size: 121–129 kb; Genes: 107–109; Rearrangements: ++  

Adapted from chloroplast genomic analyses of Fabaceae [1] [2]

Properties

Product Name

Piscerygenin

IUPAC Name

3-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

InChI

InChI=1S/C16H12O7/c1-22-13-4-8(10(18)5-11(13)19)9-6-23-14-3-7(17)2-12(20)15(14)16(9)21/h2-6,17-20H,1H3

InChI Key

OEWYVOHIQUVAAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O

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